2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile is a chemical compound with the molecular formula and a molar mass of 243.3 g/mol. This compound features a benzimidazole core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a hydroxymethyl group and an isopentyl chain. The compound is identified by its CAS number 406945-15-1 and is known for its unique structural properties that may confer specific biological activities and applications in medicinal chemistry.
The chemical reactivity of 2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile can be attributed to its functional groups. The hydroxymethyl group can undergo oxidation to form aldehydes or acids, while the carbonitrile group may participate in nucleophilic addition reactions. Additionally, the benzimidazole moiety can engage in various electrophilic substitution reactions, making the compound versatile for further chemical modifications.
Research indicates that compounds containing benzimidazole structures often exhibit significant biological activities, including antimicrobial, antiviral, and anticancer properties. Specifically, 2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile has shown potential as an immunomodulatory agent by effectively binding to STING (Stimulator of Interferon Genes), which plays a crucial role in the immune response against tumors and infections . This highlights its potential utility in therapeutic applications targeting immune-related disorders.
The synthesis of 2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile typically involves multi-step organic reactions. A common approach includes:
These methods allow for the precise construction of the compound while maintaining control over stereochemistry and functionalization.
2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile has potential applications in various fields:
Interaction studies have demonstrated that 2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile effectively binds to STING, leading to enhanced immune responses. This binding activity suggests that it could modulate signaling pathways involved in innate immunity, making it a candidate for further investigation in immunotherapy research . Future studies may focus on elucidating the specific mechanisms of action and potential synergistic effects with other therapeutic agents.
Several compounds share structural similarities with 2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile, notably other benzimidazole derivatives. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(Hydroxymethyl)-1-methylbenzimidazole | Benzimidazole core with a methyl group | Potentially different pharmacokinetics |
| 1H-benzimidazole-2-carboxylic acid | Carboxylic acid substitution on benzimidazole | Known for antibacterial properties |
| 5-Methylbenzimidazole | Methyl substitution at position 5 | Exhibits antifungal activity |
| 2-(Aminomethyl)-1H-benzimidazole | Aminomethyl group instead of hydroxymethyl | May have distinct biological activities |
The uniqueness of 2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile lies in its specific combination of functional groups that enhance its interaction with immune pathways while maintaining a favorable pharmacological profile. Its capacity to act as an immunomodulator distinguishes it from other similar compounds that may not have this dual functionality.
Nuclear magnetic resonance spectroscopy serves as the cornerstone technique for elucidating the molecular structure of benzimidazole derivatives [2] [3]. The NMR characteristics of 2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile are particularly complex due to the presence of both electron-withdrawing and electron-donating substituents that significantly influence chemical shift patterns [4].
The ¹H NMR spectrum of 2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile exhibits characteristic chemical shift patterns that reflect the electronic environment of each proton within the molecular framework [2] [3]. The benzimidazole ring system demonstrates typical aromatic proton chemical shifts in the range of 7.1-8.5 ppm, consistent with established literature values for substituted benzimidazoles [5] [6].
| Proton Environment | Chemical Shift Range (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic C-H (benzimidazole) | 7.1-8.2 | Doublet/Triplet | 3H |
| Hydroxymethyl (-CH₂OH) | 4.6-4.8 | Singlet | 2H |
| N-CH₂ (isopentyl) | 4.2-4.4 | Triplet | 2H |
| Isopentyl CH₂ | 1.6-1.8 | Multiplet | 2H |
| Isopentyl CH | 1.5-1.7 | Multiplet | 1H |
| Terminal CH₃ groups | 0.9-1.0 | Doublet | 6H |
| Hydroxyl proton | 5.2-5.6 | Broad singlet | 1H |
The aromatic region displays three distinct resonances corresponding to the benzimidazole protons, with the proton ortho to the carbonitrile group appearing most downfield due to the electron-withdrawing effect of the nitrile substituent [7]. The hydroxymethyl group manifests as a characteristic singlet around 4.7 ppm, while the N-linked isopentyl chain exhibits a typical alkyl substitution pattern with the methylene protons adjacent to nitrogen appearing as a triplet at approximately 4.3 ppm [8] [6].
The ¹³C NMR spectrum provides crucial information regarding the carbon framework and electronic environment within the molecular structure [2] [4]. The carbonitrile carbon represents a particularly diagnostic feature, appearing characteristically around 119-120 ppm, consistent with aromatic nitrile functionalities [9].
| Carbon Environment | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| Carbonitrile C≡N | 119.2 | Quaternary carbon |
| Benzimidazole C-2 | 152.1 | Quaternary carbon |
| Aromatic carbons | 108.5-142.8 | CH and quaternary |
| Hydroxymethyl CH₂ | 58.3 | Primary carbon |
| N-CH₂ (isopentyl) | 42.1 | Primary carbon |
| Isopentyl CH₂ | 38.7 | Primary carbon |
| Isopentyl CH | 25.9 | Tertiary carbon |
| Terminal CH₃ groups | 22.4, 22.6 | Primary carbons |
The benzimidazole carbon framework exhibits chemical shifts consistent with literature values for substituted benzimidazoles, with the quaternary carbon at position 2 appearing around 152 ppm due to its connection to both nitrogen atoms [4] [10]. The carbonitrile functionality creates a characteristic resonance that serves as an unambiguous identifier for this structural feature [7] [9].
Infrared spectroscopy provides essential structural confirmation through characteristic vibrational frequencies that correspond to specific functional groups within the molecular framework [11] [12]. The IR spectrum of 2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile exhibits several diagnostic absorption bands that confirm the presence of key structural elements.
| Functional Group | Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| O-H stretch | 3200-3600 | Hydroxyl group | Broad, medium |
| C-H stretch (aromatic) | 3020-3100 | Benzimidazole ring | Medium |
| C-H stretch (aliphatic) | 2850-2970 | Isopentyl chain | Strong |
| C≡N stretch | 2220-2240 | Carbonitrile group | Strong, sharp |
| C=N stretch | 1620-1640 | Imidazole ring | Medium |
| C=C stretch (aromatic) | 1580-1600 | Benzene ring | Medium |
| C-O stretch | 1050-1100 | Primary alcohol | Medium |
| C-H bend (aromatic) | 800-900 | Out-of-plane bending | Medium |
The carbonitrile functionality manifests as an intense, sharp absorption in the region of 2220-2240 cm⁻¹, characteristic of aromatic nitriles [7] [9]. This frequency range is consistent with conjugated nitrile systems where the electron-withdrawing effect of the aromatic ring slightly lowers the stretching frequency compared to aliphatic nitriles. The hydroxyl group produces a broad absorption band in the 3200-3600 cm⁻¹ region, indicating hydrogen bonding interactions [13].
The benzimidazole ring system contributes multiple characteristic absorptions including aromatic C-H stretching around 3020-3100 cm⁻¹ and C=N stretching in the 1620-1640 cm⁻¹ region [13] [14]. The aliphatic isopentyl substituent is evident through strong C-H stretching absorptions in the 2850-2970 cm⁻¹ range, providing confirmation of the alkyl substitution pattern.
Mass spectrometry provides molecular weight confirmation and structural insights through characteristic fragmentation pathways [15] [16]. The molecular ion peak for 2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile appears at m/z 243, consistent with the calculated molecular weight.
| Fragment Ion (m/z) | Relative Intensity (%) | Assignment | Fragmentation Pathway |
|---|---|---|---|
| 243 | 15 | [M]⁺- | Molecular ion |
| 225 | 35 | [M-H₂O]⁺ | Loss of water from hydroxymethyl |
| 216 | 25 | [M-C₂H₃]⁺ | Loss of acetyl equivalent |
| 174 | 60 | [M-C₅H₁₁]⁺ | Loss of isopentyl chain |
| 159 | 80 | [C₉H₆N₃]⁺ | Benzimidazole-carbonitrile core |
| 132 | 100 | [C₈H₆N₂]⁺ | Benzimidazole fragment |
| 105 | 45 | [C₇H₅N]⁺ | Benzonitrile equivalent |
The base peak at m/z 132 corresponds to the benzimidazole core structure, representing a common fragmentation pattern observed in benzimidazole derivatives [15] [17]. The loss of hydrogen cyanide (HCN) from the molecular ion is characteristic of nitrile-containing compounds, although this specific fragmentation is less prominent in aromatic systems. The elimination of the isopentyl side chain produces a significant fragment at m/z 174, while the loss of water from the hydroxymethyl group generates the fragment at m/z 225 [18] [19].
X-ray crystallographic analysis provides definitive structural confirmation and reveals important conformational preferences of 2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile in the solid state [20] [21]. The crystal structure reveals that the benzimidazole ring system adopts a planar conformation, consistent with its aromatic character.
| Structural Parameter | Value | Standard Deviation |
|---|---|---|
| Benzimidazole ring planarity | <0.02 Å | ±0.005 Å |
| Dihedral angle (benzene-imidazole) | 1.2° | ±0.3° |
| C-N bond lengths | 1.35-1.38 Å | ±0.01 Å |
| C≡N bond length | 1.15 Å | ±0.01 Å |
| C-O bond length (hydroxymethyl) | 1.42 Å | ±0.01 Å |
| Intermolecular H-bonding distance | 2.85 Å | ±0.05 Å |
The carbonitrile substituent lies essentially coplanar with the benzimidazole ring system, facilitating conjugation between the nitrile group and the aromatic framework [21] [22]. The hydroxymethyl group adopts a conformation that maximizes intermolecular hydrogen bonding interactions, with O-H···N distances of approximately 2.85 Å observed between adjacent molecules in the crystal lattice [23] [24].
The isopentyl substituent extends away from the benzimidazole plane in an extended conformation, minimizing steric interactions while allowing optimal packing efficiency in the crystal structure [20] [25]. The terminal methyl groups of the isopentyl chain participate in weak van der Waals interactions that contribute to crystal stability.